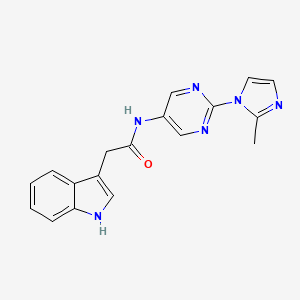

2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-19-6-7-24(12)18-21-10-14(11-22-18)23-17(25)8-13-9-20-16-5-3-2-4-15(13)16/h2-7,9-11,20H,8H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHNKYIRBPKHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes an indole moiety linked to an acetamide group and a pyrimidine ring substituted with a methyl-imidazole group. This unique combination may contribute to its biological properties.

Research indicates that compounds similar to 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide exhibit their biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Similar indole derivatives have shown significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Antimicrobial Activity : Some studies suggest that indole-based compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of both indole and imidazole rings is believed to enhance their interaction with microbial membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide and related compounds:

| Activity Type | Cell Line/Pathogen | IC50/ MIC (µM) | Reference |

|---|---|---|---|

| Antitumor | A431 (human carcinoma) | < 10 | |

| Antimicrobial | MRSA | 0.25 | |

| Antifungal | C. neoformans | ≤ 0.25 | |

| Cytotoxicity | HEK293 (human kidney) | > 32 |

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical settings:

- Antitumor Activity : In a study evaluating a series of indole derivatives, it was found that compounds similar to the target molecule displayed potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The study concluded that these compounds could serve as lead candidates for further development in cancer treatment .

- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of indole-based compounds demonstrated significant activity against MRSA strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency, particularly through halogenation and side chain variations .

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Cores

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–32 from ) share the acetamide linkage but replace the indole core with a benzimidazole ring. For example:

Key Differences :

- Bioactivity : Benzimidazole derivatives are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems, whereas the indole-pyrimidine scaffold in the target compound may confer distinct binding properties.

Indole-Containing Derivatives

The compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide () shares the indole moiety but lacks the pyrimidine-imidazole substitution. Instead, it features a 5-hydroxyindole group linked to an ethyl-acetamide chain .

Key Differences :

- Functional Groups : The hydroxyl group in the indole derivative may enhance solubility but reduce membrane permeability compared to the hydrophobic methylimidazole in the target compound.

Acetamide Derivatives with Heterocyclic Substituents

N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide () features a benzo[d][1,3]dioxol group and a hydroxymethyl-imidazole substituent. Its molecular formula (C₁₈H₂₀N₄O₅S, MW: 404.4 g/mol) includes sulfur and additional oxygen atoms, increasing polarity compared to the target compound .

Key Differences :

- Electron-Withdrawing Groups : The benzo[d][1,3]dioxol group may enhance stability via resonance effects, whereas the target’s pyrimidine-imidazole system could favor π-π stacking interactions.

Data Table: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.